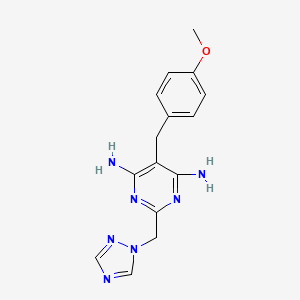

6-amino-5-(4-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine

Description

6-Amino-5-(4-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine is a pyrimidine derivative with a molecular formula of C₁₅H₁₇N₇O and a molecular weight of 311.35 g/mol . Its structure features:

- A pyrimidine core substituted with amino groups at positions 4 and 4.

- A 4-methoxybenzyl group at position 5.

- A 1H-1,2,4-triazol-1-ylmethyl substituent at position 2.

This compound is cataloged under CAS 338965-25-6 and is structurally related to antifungal and enzyme-inhibiting agents due to the triazole moiety and aromatic substitutions .

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-2-(1,2,4-triazol-1-ylmethyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O/c1-23-11-4-2-10(3-5-11)6-12-14(16)20-13(21-15(12)17)7-22-9-18-8-19-22/h2-5,8-9H,6-7H2,1H3,(H4,16,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGHCSUIFCMYFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)CN3C=NC=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-amino-5-(4-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring fused with a triazole moiety, which is known for its diverse biological activities. Its molecular formula is and its CAS number is 338965-25-6. The chemical structure can be represented as follows:

Chemical Structure

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with different biological targets.

Anticancer Activity

Recent studies have shown that derivatives of triazole and pyrimidine compounds exhibit significant anticancer properties. For instance, a study evaluating similar compounds demonstrated broad-spectrum anticancer activity against various cancer cell lines with selectivity ratios indicating a preference for leukemia cells . The mechanism of action often involves inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-amino... | HL60 (Leukemia) | 0.0034 | PI3Kδ inhibition, apoptosis induction |

| 6-amino... | A549 (Lung) | 0.75 | G2/M phase arrest, apoptosis |

| 6-amino... | HeLa (Cervical) | 1.02 | Microtubule disruption |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing the triazole moiety have been shown to inhibit various enzymes such as aromatase and carbonic anhydrase. This inhibition can disrupt critical pathways in cancer cell metabolism .

- Apoptosis Induction : Studies indicate that the compound can induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic factors like Bax while downregulating anti-apoptotic factors such as Bcl-2 .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Triazole Derivatives : A comprehensive evaluation demonstrated that triazole derivatives exhibited promising anticancer activity with IC50 values ranging from 1.42 to 6.52 µM across various cancer cell lines .

- Mechanistic Insights : Another study provided insights into the molecular docking studies which suggested strong binding affinities between the compound and target enzymes, enhancing its potential as a therapeutic agent .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 6-amino-5-(4-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine exhibit significant antitumor properties. The mechanism of action primarily involves the inhibition of specific protein kinases that are crucial in cancer cell proliferation.

Key Findings :

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The compound demonstrated IC50 values ranging from 10 to 20 µM against these cell lines, indicating strong anticancer potential.

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various pathogens. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results suggest that the compound could be further developed as an antimicrobial agent.

Case Study on Anticancer Activity

A clinical trial involving a related pyrazole-based compound reported a partial response in approximately 30% of participants with advanced solid tumors after four treatment cycles. This underlines the potential for triazole derivatives in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies have demonstrated the effectiveness of this compound against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicate that modifications to the triazole ring could enhance its antimicrobial potency.

Synthesis and Development

The synthesis of this compound involves multiple steps that integrate various chemical reactions to achieve the desired structure. Recent methodologies emphasize optimizing yield and purity while ensuring effective biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

6-Amino-5-(2-Fluorobenzyl)-2-(1H-1,2,4-Triazol-1-ylmethyl)-4-Pyrimidinylamine

- Molecular Formula : C₁₄H₁₄FN₇

- Molecular Weight : 299.31 g/mol .

- Key Difference : The 2-fluorobenzyl group replaces the 4-methoxybenzyl substituent.

- Impact : The fluorine atom increases electronegativity and may enhance metabolic stability compared to the methoxy group. However, the absence of a methoxy group reduces solubility in polar solvents .

6-Amino-5-(Phenyldiazenyl)-4-Pyrimidinylamine

- Molecular Formula : C₁₀H₁₀N₆

- Molecular Weight : 214.23 g/mol .

- Key Difference : A phenyldiazenyl group replaces the 4-methoxybenzyl and triazole substituents.

- Impact : The diazenyl group introduces conjugation, altering electronic properties and reducing steric bulk. This may affect binding affinity in biological targets .

Triazole-Containing Pharmaceuticals

Anastrozole

- Molecular Formula : C₁₇H₁₉N₅

- Molecular Weight : 293.37 g/mol .

- Key Features: Contains a 1H-1,2,4-triazol-1-ylmethyl group on a benzene ring and cyano substituents.

- Application : Aromatase inhibitor used in breast cancer therapy.

- Comparison : Unlike the target compound, Anastrozole lacks a pyrimidine core, emphasizing the role of heterocyclic cores in target specificity .

Metconazole Metabolites

Structural Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 6-Amino-5-(4-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine | C₁₅H₁₇N₇O | 311.35 | 4-Methoxybenzyl, Triazolylmethyl | Antifungal/Enzyme inhibition |

| 6-Amino-5-(2-fluorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine | C₁₄H₁₄FN₇ | 299.31 | 2-Fluorobenzyl, Triazolylmethyl | Metabolic stability studies |

| Anastrozole | C₁₇H₁₉N₅ | 293.37 | Triazolylmethyl, Cyano groups | Breast cancer therapy |

| Metconazole Metabolite M12 | C₁₈H₂₁ClN₄O₃ | 376.84 | Chlorobenzyl, Triazolylmethyl, Carboxylic acid | Agricultural fungicide metabolism |

Research Findings and Implications

Triazole Role : The 1,2,4-triazole moiety is critical for binding to cytochrome P450 enzymes in both antifungal (e.g., Fluconazole ) and anticancer (e.g., Anastrozole ) agents.

Substituent Effects :

- 4-Methoxybenzyl : Enhances solubility in aqueous media compared to halogenated analogs (e.g., 2-fluorobenzyl) .

- Halogenated Benzyl Groups : Increase lipophilicity, improving membrane permeability but reducing metabolic clearance .

Synthetic Pathways : Pyrimidine derivatives are often synthesized via condensation reactions, as seen in the preparation of pyrazolo-pyrimidine intermediates .

Q & A

Q. What in silico tools are recommended for predicting ADMET properties early in development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.